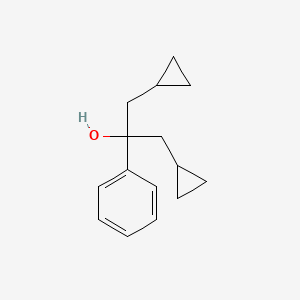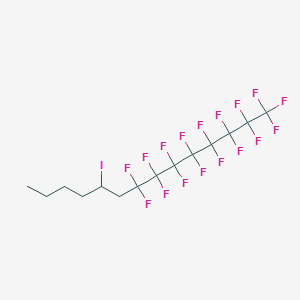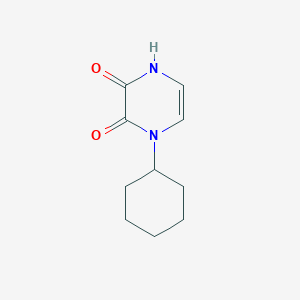
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione are not available, it’s worth noting that 1,4-Dihydropyridines (1,4-DHPs) are known to participate in various chemical reactions. These include multicomponent cascade cyclization and dearomatization of pyridiniums .Physical And Chemical Properties Analysis
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, closely related to 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, are key structural precursors for synthesizing a wide range of synthetically significant compounds. These include chromenones, xanthenones, coumarins, and various heterocycles, demonstrating anti-bacterial, anti-inflammatory, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
Synthesis of Nitrogen Heterocyclic Derivatives : Research on 1,4-dihydropyrazine derivatives, which include 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, focuses on synthesizing novel nitrogen heterocyclic compounds. These derivatives are valuable for their potential in various chemical reactions and applications (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).
Fluorescent Compounds Synthesis : An efficient route to synthesize novel fluorescent benzo[a]pyrano[2,3-c]phenazine frameworks involves the use of cyclohexane-1,3-dione derivatives. This highlights the application of similar dihydropyrazine derivatives in creating fluorescent compounds (Saluja, Chaudhary, & Khurana, 2014).
Stable Dihydropyrazine Oxidation : Research on stable 1,4-dihydropyrazine derivatives, such as 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, explores their oxidation by dioxygen. This has implications for understanding the chemical properties and reactivity of these compounds (Brook, Noll, & Koch, 1997).
Biological Applications
Synthesis of Heterocycles : Cyclohexane-1,3-dione derivatives are used for synthesizing six-membered oxygen heterocycles, which have significant biological activities, including anti-viral, anti-bacterial, and anti-cancer properties. This showcases the potential use of dihydropyrazine derivatives in creating bioactive molecules (Sharma, Kumar, & Das, 2020).
Oxidation of Cyclic Dipeptide Radicals : Studies involving 1,6-dihydropyrazine-2,5-diones, related to 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, focus on their behavior in aqueous solutions, specifically their rapid hydration. This has implications for understanding the chemical behavior of dihydropyrazine derivatives in biological systems (Mieden & Sonntag, 1989).
Synthesis of N-vinyl Derivatives : Cyclohexane-1,4-dione, a related compound, is used in synthesizing N-vinyl derivatives of bipyrroles and dihydropyrrolo[2,3-f]indole, demonstrating its potential in creating complex organic molecules (Trofimov et al., 2004).
Coordination Compound Synthesis : The hydro(solvo)thermal synthesis of a nickel(II) complex using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate showcases the use of dihydropyrazine derivatives in creating coordination compounds with potential optical or magnetic properties (Liu et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclohexyl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICJMAECGSKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



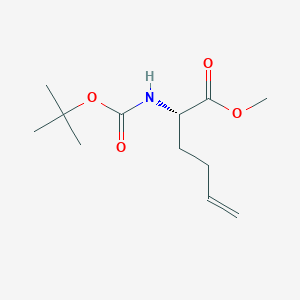
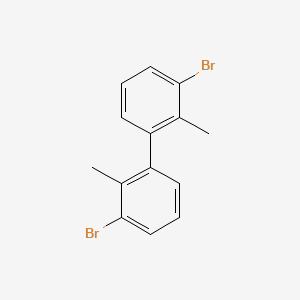
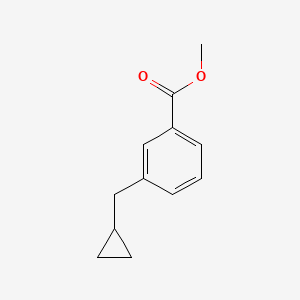



![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)
![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)

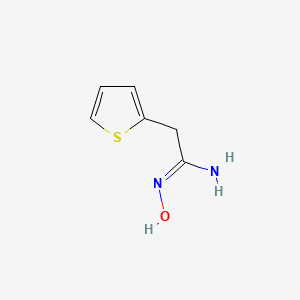
![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
